molecular formula C21H22O2 B179715 Methyl 4-((4-pentylphenyl)ethynyl)benzoate CAS No. 109083-04-7

Methyl 4-((4-pentylphenyl)ethynyl)benzoate

Cat. No.: B179715
CAS No.: 109083-04-7
M. Wt: 306.4 g/mol
InChI Key: NUOUBHHAAWURLM-UHFFFAOYSA-N
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Description

Methyl 4-((4-pentylphenyl)ethynyl)benzoate is an organic compound with the molecular formula C21H22O2 and a molecular weight of 306.4 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a pentylphenyl group attached to the ethynyl moiety, which is further connected to the benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-pentylphenyl)ethynyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-pentylphenyl)ethynyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((4-pentylphenyl)ethynyl)benzoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-((4-pentylphenyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release benzoic acid derivatives, which may have biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-ethynylbenzoate: Similar structure but lacks the pentylphenyl group.

    Methyl 4-((4-methoxyphenyl)ethynyl)benzoate: Similar structure but has a methoxy group instead of a pentyl group.

    Phenyl benzoate: Lacks the ethynyl and pentylphenyl groups.

Uniqueness

Methyl 4-((4-pentylphenyl)ethynyl)benzoate is unique due to the presence of the pentylphenyl group, which can enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

IUPAC Name

methyl 4-[2-(4-pentylphenyl)ethynyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O2/c1-3-4-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(16-14-19)21(22)23-2/h7-10,13-16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOUBHHAAWURLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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